molecular formula C19H22ClN3O2S B2877825 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide CAS No. 1009515-77-8

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide

Cat. No.: B2877825
CAS No.: 1009515-77-8
M. Wt: 391.91
InChI Key: DSJZJYDUTNNFOV-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 3-chlorophenyl group at position 2 and a 2-cyclohexylacetamide moiety at position 3. The thienopyrazol scaffold is known for its pharmacological relevance, particularly in targeting enzymes or receptors involved in inflammatory and oncological pathways .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c20-14-7-4-8-15(10-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)9-13-5-2-1-3-6-13/h4,7-8,10,13H,1-3,5-6,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJZJYDUTNNFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core with a cyclohexylacetamide side chain and a chlorophenyl group. The unique structural components suggest various interactions with biological targets, which may contribute to its pharmacological properties.

Property Value
Molecular FormulaC18H22ClN3O2S
Molecular Weight373.89 g/mol
Melting PointNot available
SolubilityNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and pH for optimal yields. Techniques like chromatography are often employed for purification.

Anti-inflammatory Properties

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit anti-inflammatory properties. The presence of the chlorophenyl moiety may enhance this effect by interacting with inflammatory pathways. Specific studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Anticancer Activity

Thieno[3,4-c]pyrazoles have been explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • In Vitro Studies : A study conducted on related thieno[3,4-c]pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration of this compound's anticancer properties.
  • Mechanism of Action : Investigations into the mechanism of action have suggested that the compound may inhibit specific kinases involved in cancer cell signaling. Further elucidation of these pathways is necessary to confirm its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analog: N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide

A closely related analog replaces the cyclohexylacetamide group with a 2-fluorobenzamide substituent (CAS: 958228-81-4) . This structural variation significantly alters physicochemical and electronic properties:

  • Substituent Effects: Cyclohexylacetamide: The cyclohexyl group enhances lipophilicity (predicted higher logP), which may improve blood-brain barrier penetration but reduce aqueous solubility. four in the target compound) .

Broader Analogs in the Thienopyrazol Family

Other analogs may vary in the aryl or amide substituents. For example:

  • Phenyl vs. Halogenated Aryl Groups: The 3-chlorophenyl group in the target compound likely provides steric hindrance and electron-withdrawing effects compared to non-halogenated phenyl analogs.
  • Amide Modifications : Substituting acetamide with bulkier (e.g., tert-butyl) or polar (e.g., sulfonamide) groups could modulate target affinity or solubility.

Data Table: Comparative Analysis of Key Properties

Property Target Compound (Cyclohexylacetamide) Analog (Fluorobenzamide)
Molecular Formula C₂₀H₂₂ClN₃O₂S C₁₉H₁₄ClFN₂O₂S
Molecular Weight (g/mol) 403.93 (calculated) 396.85 (reported)
logP (Predicted) ~3.8 (high lipophilicity) ~2.5 (moderate lipophilicity)
Hydrogen Bond Acceptors 4 5
Hydrogen Bond Donors 1 1
Solubility (Water) Low (cyclohexyl hinders solubility) Moderate (fluorine enhances)
Electrostatic Potential Localized polarity (amide + Cl) Enhanced polarity (F, benzamide)

Research Findings and Computational Insights

  • Electronic Properties : Density functional theory (DFT) calculations using methods like the Colle-Salvetti correlation-energy formula could reveal differences in electron density distribution. The fluorine atom in the analog may polarize the benzamide ring, altering binding interactions compared to the cyclohexyl group.

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